molecular formula C24H23F2N5O2 B2517218 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide CAS No. 1014088-94-8

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2517218
CAS No.: 1014088-94-8
M. Wt: 451.478
InChI Key: FALFOAXBWWDMOD-UHFFFAOYSA-N
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Description

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole core with various functional groups attached

Mechanism of Action

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Indole Derivatives

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorobenzyl halides in nucleophilic substitution reactions.

    Attachment of the imidazole moiety: This can be done through alkylation reactions using imidazole and appropriate alkyl halides.

    Formation of the carboxamide group: This is typically achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chlorophenyl)methoxy]-1-[(3-chlorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide
  • 3-[(3-bromophenyl)methoxy]-1-[(3-bromophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of 3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2/c25-20-6-1-4-18(12-20)14-31-15-22(23(32)28-8-3-10-30-11-9-27-17-30)24(29-31)33-16-19-5-2-7-21(26)13-19/h1-2,4-7,9,11-13,15,17H,3,8,10,14,16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALFOAXBWWDMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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